Physicochemical Differentiation: Computed LogP and Topological Polar Surface Area (TPSA) vs. Common Hydantoin Analogs
The ortho-fluorine substitution in 5-(2-fluorophenyl)-5-methylimidazolidine-2,4-dione results in a computed LogP (XLogP3) of 1.1, which is moderately increased compared to the unsubstituted 5-phenyl-5-methylhydantoin (XLogP3 ~0.8) and lower than the clinically used anticonvulsant phenytoin (XLogP3 ~2.5) [1][2]. Its Topological Polar Surface Area (TPSA) is 58.2 Ų, identical to that of 5-(4-fluorophenyl)-5-methylhydantoin, confirming equivalent hydrogen bonding capacity but with a different spatial distribution of the fluorine atom [1][3].
| Evidence Dimension | Computed LogP (XLogP3) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 1.1; TPSA = 58.2 Ų |
| Comparator Or Baseline | 5-phenyl-5-methylhydantoin (XLogP3 ~0.8; TPSA = 58.2 Ų); 5-(4-fluorophenyl)-5-methylhydantoin (TPSA = 58.2 Ų); Phenytoin (XLogP3 ~2.5) |
| Quantified Difference | ΔXLogP3 = +0.3 vs. unsubstituted phenyl analog; ΔXLogP3 = -1.4 vs. phenytoin |
| Conditions | In silico computation using PubChem's XLogP3 algorithm and Cactvs-based TPSA calculation [1][3]. |
Why This Matters
The intermediate LogP value of 1.1 positions this compound in an optimal range for CNS drug design (LogP 1-3), making it a superior starting point for 5-HT7R ligand development compared to more lipophilic anticonvulsant hydantoins like phenytoin [2][4].
- [1] PubChem. (2025). Compound Summary for CID 238123: 5-(2-Fluorophenyl)-5-methylimidazolidine-2,4-dione. National Center for Biotechnology Information. View Source
- [2] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541–553. View Source
- [3] PubChem. (2025). Compound Summary for CID 14595: 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione. National Center for Biotechnology Information. View Source
- [4] Scholl, S., Koch, A., Henning, D., Kempter, G., & Kleinpeter, E. (1999). The influence of structure and lipophilicity of hydantoin derivatives on anticonvulsant activity. Structural Chemistry, 10(5), 355–366. View Source
